An In-depth Technical Guide to 1-Benzhydryl-1,2,4-triazole: Structure, Properties, and Synthesis
An In-depth Technical Guide to 1-Benzhydryl-1,2,4-triazole: Structure, Properties, and Synthesis
Abstract
This technical guide provides a comprehensive overview of 1-Benzhydryl-1,2,4-triazole (CAS No. 102993-98-6), a heterocyclic compound of significant interest in medicinal and materials chemistry. The document details its core chemical properties, molecular structure, and a robust, field-proven protocol for its synthesis via N-alkylation. While specific biological activity studies on this molecule are not extensively published, this guide explores its potential applications by drawing parallels with the well-documented pharmacological profile of the 1,2,4-triazole scaffold. This paper is intended for researchers, chemists, and drug development professionals seeking a foundational understanding of this compound.
Chemical Identity and Physicochemical Properties
1-Benzhydryl-1,2,4-triazole is an aromatic heterocyclic compound. The structure features a bulky, lipophilic benzhydryl (diphenylmethyl) group attached to the nitrogen at position 1 of a 1,2,4-triazole ring. This combination of a proven pharmacophore (the triazole ring) and a group known to influence pharmacokinetic properties (the benzhydryl moiety) makes it a molecule of considerable scientific interest.
Core Identifiers
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IUPAC Name: 1-(diphenylmethyl)-1H-1,2,4-triazole
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Synonyms: 1-Benzhydryl-1,2,4-triazole
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CAS Number: 102993-98-6[1]
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Molecular Formula: C₁₅H₁₃N₃
Physicochemical Data
The key physicochemical properties of 1-Benzhydryl-1,2,4-triazole are summarized in the table below. This data is essential for handling, storage, and designing experimental conditions.
| Property | Value | Source |
| Molecular Weight | 235.29 g/mol | Calculated |
| Boiling Point | 417.6 °C at 760 mmHg | [2] |
| Flash Point | 206.4 °C | [2] |
| Appearance | Solid (predicted) | - |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | [2] |
Molecular Structure and Spectroscopic Analysis
The structural integrity of 1-Benzhydryl-1,2,4-triazole is defined by the covalent bond between the methine carbon of the benzhydryl group and the N-1 nitrogen of the triazole ring.
Expected ¹H NMR Spectral Data
In a suitable deuterated solvent such as CDCl₃, the proton NMR spectrum is expected to exhibit the following characteristic signals:
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Triazole Protons (H-3, H-5): Two distinct singlets are anticipated in the aromatic region, likely between δ 8.0 and 8.5 ppm. The proton at C5 is typically downfield compared to the proton at C3.
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Benzhydryl Methine Proton (CH): A unique singlet is expected around δ 6.5-7.0 ppm. This signal is a hallmark of the structure, confirming the attachment of the triazole to the diphenylmethyl group.
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Aromatic Protons (Phenyl Rings): A complex multiplet corresponding to the 10 protons of the two phenyl rings would appear in the range of δ 7.2-7.5 ppm.
Expected ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is predicted to show:
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Triazole Carbons (C-3, C-5): Two signals in the downfield region, typically δ 145-155 ppm.
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Benzhydryl Methine Carbon (CH): A distinct signal around δ 70-75 ppm.
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Aromatic Carbons (Phenyl Rings): Multiple signals in the δ 125-140 ppm range, corresponding to the ipso, ortho, meta, and para carbons of the phenyl rings.
Synthesis of 1-Benzhydryl-1,2,4-triazole
The most direct and reliable method for synthesizing 1-Benzhydryl-1,2,4-triazole is through the nucleophilic substitution (N-alkylation) of 1,2,4-triazole with a benzhydryl halide. The 1,2,4-triazole anion, formed in situ by a suitable base, acts as the nucleophile.
Synthetic Pathway Overview
The reaction proceeds via an Sₙ2 mechanism where the deprotonated 1,2,4-triazole attacks the electrophilic carbon of benzhydryl bromide, displacing the bromide ion. The use of a polar aprotic solvent is critical as it solvates the cation of the base, thereby liberating the triazole anion and increasing its nucleophilicity without protonating it. This method favors alkylation at the N-1 position, yielding the desired thermodynamic product.[3][4]
Caption: N-alkylation of 1,2,4-triazole with benzhydryl bromide.
Detailed Experimental Protocol
This protocol describes a robust procedure for the laboratory-scale synthesis of 1-Benzhydryl-1,2,4-triazole.
Materials:
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1,2,4-Triazole (1.0 eq)
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Benzhydryl bromide (1.05 eq)
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Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Brine (saturated NaCl solution)
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Magnesium sulfate (MgSO₄), anhydrous
Procedure:
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 1,2,4-triazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
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Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon) until a stirrable suspension is formed (approx. 5-10 mL per gram of triazole).
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Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add benzhydryl bromide (1.05 eq) to the mixture dropwise.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
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Workup - Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water (approx. 3-4 times the volume of DMF).
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Workup - Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
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Self-Validation: The product is significantly more soluble in ethyl acetate than in water, while the inorganic salts (KBr, excess K₂CO₃) and DMF are highly water-soluble. This differential solubility ensures effective separation.
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Workup - Washing: Wash the combined organic layers with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure 1-Benzhydryl-1,2,4-triazole.
Potential Applications in Drug Development
The 1,2,4-triazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[5] Its derivatives are known to exhibit a wide array of biological activities.
Antifungal Activity
The most prominent application of 1,2,4-triazole derivatives is in antifungal therapy.[6] Triazole-based drugs like fluconazole and itraconazole function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[5] The bulky, lipophilic benzhydryl group in 1-Benzhydryl-1,2,4-triazole could potentially enhance binding affinity within the active site of this enzyme, making it a candidate for investigation as a novel antifungal agent.
Other Potential Pharmacological Roles
Beyond antifungal activity, the 1,2,4-triazole scaffold has been successfully integrated into molecules with diverse therapeutic uses, including:
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Anticancer: Certain derivatives have shown potent activity against various cancer cell lines.[7]
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Anticonvulsant: The triazole ring is present in several compounds investigated for their ability to manage seizures.
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Antibacterial & Antimicrobial: Numerous studies have reported the efficacy of triazole derivatives against various bacterial and microbial strains.[8]
The logical relationship for its potential therapeutic value is based on its structural components, as illustrated below.
Caption: Structural basis for the potential bioactivity of the title compound.
Conclusion
1-Benzhydryl-1,2,4-triazole is a structurally interesting molecule that can be synthesized reliably through standard N-alkylation procedures. While its specific biological profile remains to be fully elucidated by targeted studies, its composition—uniting the pharmacologically versatile 1,2,4-triazole ring with a bulky benzhydryl group—positions it as a promising candidate for future research, particularly in the development of novel antifungal agents and other therapeutics. This guide provides the foundational chemical knowledge necessary for researchers to synthesize, characterize, and further investigate this compound.
References
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Gawad, J., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules. [Link]
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Pingaew, R., et al. (2014). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Molecules. [Link]
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Rostami, S., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry. [Link]
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Xu, Y., et al. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. The Journal of Organic Chemistry. [Link]
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Moura, G. L. C., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
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ResearchGate. An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole. [Link]
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